molecular formula C12H12FNO3 B2986405 Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 333954-23-7

Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B2986405
CAS No.: 333954-23-7
M. Wt: 237.23
InChI Key: VDYRPLORMPCIKW-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a fluorine atom, an oxo group, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of an appropriate aniline derivative with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The resulting intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: It is investigated for its role in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, making the compound effective against certain pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
  • Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
  • Ethyl 6-iodo-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Uniqueness

Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its target sites.

Properties

IUPAC Name

ethyl 6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)14-11(9)15/h3-5,9H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYRPLORMPCIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2)F)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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